4-[(E)-(2,6-Diamino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid
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Overview
Description
4-[(E)-(2,6-Diamino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid is an azo compound, which is a class of compounds characterized by the presence of a nitrogen-nitrogen double bond (N=N). Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their vivid colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2,6-Diamino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid typically involves the diazotization of 2,6-diamino-3-methylphenylamine followed by coupling with benzene-1-sulfonic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid and sodium nitrite as reagents .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2,6-Diamino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like sulfuric acid and nitric acid are used for sulfonation and nitration reactions, respectively.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Corresponding amines.
Substitution: Sulfonated and nitrated derivatives.
Scientific Research Applications
4-[(E)-(2,6-Diamino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Widely used in the textile industry for dyeing fabrics
Mechanism of Action
The mechanism of action of 4-[(E)-(2,6-Diamino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid involves its interaction with molecular targets through its azo group. The compound can undergo electrophilic aromatic substitution reactions, where the azo group acts as an electrophile, facilitating the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
- **4-[(E)-(4-Dimethylamino)phenyl]diazenyl]benzenesulfonic acid
- **4-[(E)-(4-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonic acid
Uniqueness
4-[(E)-(2,6-Diamino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific dye characteristics .
Properties
CAS No. |
63631-35-6 |
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Molecular Formula |
C13H14N4O3S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
4-[(2,6-diamino-3-methylphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C13H14N4O3S/c1-8-2-7-11(14)13(12(8)15)17-16-9-3-5-10(6-4-9)21(18,19)20/h2-7H,14-15H2,1H3,(H,18,19,20) |
InChI Key |
UNHHDCLABPHGFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)N=NC2=CC=C(C=C2)S(=O)(=O)O)N |
Origin of Product |
United States |
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